2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that features both boronic ester and benzoxazine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced through the reaction of a suitable boronic acid with pinacol in the presence of a dehydrating agent.
Cyclization to Form Benzoxazine: The benzoxazine ring can be formed through a cyclization reaction involving an appropriate amine and phenol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Reduction Reactions: The benzoxazine ring can be reduced under hydrogenation conditions to form the corresponding amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., K2CO3), and aryl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas and a suitable catalyst (e.g., Pd/C).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed through oxidation of the boronic ester.
Amines: Formed through reduction of the benzoxazine ring.
Scientific Research Applications
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine involves its ability to participate in various chemical reactions due to the presence of the boronic ester and benzoxazine functionalities. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the benzoxazine ring can undergo ring-opening polymerization .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar types of reactions.
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Another compound with a similar boronic ester group but different core structure.
Uniqueness
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to the combination of boronic ester and benzoxazine functionalities, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C15H22BNO3 |
---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H22BNO3/c1-10-9-17-12-8-11(6-7-13(12)18-10)16-19-14(2,3)15(4,5)20-16/h6-8,10,17H,9H2,1-5H3 |
InChI Key |
XMSQBHKHNKQPRJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CN3)C |
Origin of Product |
United States |
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